PI3Kalpha/mTOR-IN-1

Description

Molecular Identity and Classification

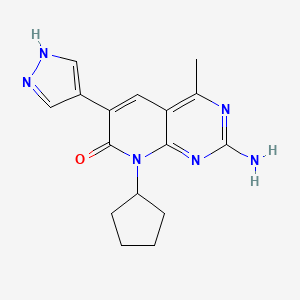

Phosphatidylinositol 3-Kinase Alpha/Mechanistic Target of Rapamycin Inhibitor-1 possesses a distinct molecular architecture that enables its dual-target inhibitory activity. The compound exhibits a molecular weight of 310.35 daltons and conforms to the molecular formula Carbon₁₆Hydrogen₁₈Nitrogen₆Oxygen. The Chemical Abstracts Service registry number 1013098-90-2 uniquely identifies this compound in chemical databases.

The structural classification of this inhibitor places it within the 4-methylpyrido pyrimidinone analog family, a scaffold that has demonstrated significant promise for dual kinase inhibition. The Simplified Molecular Input Line Entry System representation reveals the compound's complex heterocyclic structure: O=C1N(C=2C(C=C1C=3C=NNC3)=C(C)N=C(N)N2)C4CCCC4. This structural arrangement facilitates the compound's ability to interact with the adenosine triphosphate-binding sites of both target kinases while maintaining selectivity against off-target effects.

Physical characterization studies indicate a predicted relative density of 1.422 grams per cubic centimeter. Solubility profiling demonstrates optimal dissolution in dimethyl sulfoxide at concentrations reaching 11 milligrams per milliliter, equivalent to 35.44 millimolar, with sonication recommended for complete dissolution. These physicochemical properties contribute to the compound's experimental utility and potential for further pharmaceutical development.

Historical Development of Dual Phosphatidylinositol 3-Kinase/Mechanistic Target of Rapamycin Inhibitors

The evolution of dual phosphatidylinositol 3-kinase/mechanistic target of rapamycin inhibitors emerged from recognition of significant limitations associated with single-target approaches to pathway modulation. Early therapeutic strategies focusing exclusively on mechanistic target of rapamycin inhibition through allosteric modulators like rapamycin revealed critical feedback mechanisms that diminished long-term efficacy. These observations prompted researchers to explore simultaneous inhibition of multiple pathway components to achieve more comprehensive therapeutic effects.

The conceptual foundation for dual inhibitor development rested on structural similarities between phosphatidylinositol 3-kinase and mechanistic target of rapamycin kinase domains. Both enzymes belong to the phosphatidylinositol 3-kinase-related kinase family and share conserved adenosine triphosphate-binding sites, creating opportunities for designing molecules capable of targeting both proteins simultaneously. This structural homology provided the basis for medicinal chemistry efforts aimed at developing compounds with dual specificity.

Research published in Bioorganic and Medicinal Chemistry Letters in 2012 documented the specific development of Phosphatidylinositol 3-Kinase Alpha/Mechanistic Target of Rapamycin Inhibitor-1, representing a culmination of structure-guided optimization efforts. The compound emerged from systematic modification of lead structures, incorporating design elements that enhanced potency against both target enzymes while maintaining acceptable selectivity profiles. This development timeline coincided with broader industry recognition of dual inhibition as a superior therapeutic strategy compared to single-target approaches.

The progression from concept to characterized inhibitor involved extensive structure-activity relationship studies that identified optimal substitution patterns for dual-target activity. Researchers systematically evaluated various heterocyclic scaffolds before identifying the 4-methylpyrido pyrimidinone core as particularly well-suited for dual phosphatidylinositol 3-kinase/mechanistic target of rapamycin inhibition. These efforts culminated in the identification of Phosphatidylinositol 3-Kinase Alpha/Mechanistic Target of Rapamycin Inhibitor-1 as a lead compound for further investigation.

Significance in Phosphatidylinositol 3-Kinase/Mechanistic Target of Rapamycin Pathway Research

The phosphatidylinositol 3-kinase/protein kinase B/mechanistic target of rapamycin pathway represents one of the most extensively studied cellular signaling networks due to its central role in regulating fundamental cellular processes. This pathway controls critical aspects of cell metabolism, growth, proliferation, and survival through a complex cascade of protein interactions and phosphorylation events. Understanding and modulating this pathway has become a cornerstone of modern cancer research and therapeutic development.

Phosphatidylinositol 3-kinase activation initiates the signaling cascade through phosphorylation of phosphatidylinositol-4,5-bisphosphate to generate phosphatidylinositol-3,4,5-trisphosphate at cellular membranes. This lipid second messenger subsequently recruits and activates protein kinase B through phosphoinositide-dependent kinase-1-mediated phosphorylation events. Activated protein kinase B then propagates signals to mechanistic target of rapamycin complex 1 through multiple mechanisms, including direct phosphorylation and indirect effects through tuberous sclerosis complex modulation.

Mechanistic target of rapamycin exists in two distinct multiprotein complexes that serve different functional roles within the pathway. Mechanistic target of rapamycin complex 1 primarily regulates protein synthesis through downstream effectors including eukaryotic initiation factor 4E-binding protein 1 and ribosomal protein S6 kinase 1, while mechanistic target of rapamycin complex 2 contributes to protein kinase B activation through serine-473 phosphorylation. This dual-complex organization creates multiple potential intervention points for therapeutic modulation.

| Pathway Component | Primary Function | Regulatory Mechanism |

|---|---|---|

| Phosphatidylinositol 3-kinase | Lipid kinase | Phosphorylates phosphatidylinositol-4,5-bisphosphate |

| Protein kinase B | Serine/threonine kinase | Activated by phosphatidylinositol-3,4,5-trisphosphate binding |

| Mechanistic target of rapamycin complex 1 | Protein synthesis regulation | Controlled by protein kinase B and amino acid availability |

| Mechanistic target of rapamycin complex 2 | Protein kinase B activation | Phosphorylates protein kinase B at serine-473 |

The significance of Phosphatidylinositol 3-Kinase Alpha/Mechanistic Target of Rapamycin Inhibitor-1 in pathway research stems from its ability to simultaneously target two critical nodes within this network. Traditional single-target approaches often encounter resistance mechanisms, particularly feedback activation loops that restore pathway activity when individual components are inhibited. By simultaneously blocking both phosphatidylinositol 3-kinase alpha and mechanistic target of rapamycin, this dual inhibitor provides more comprehensive pathway suppression and reduced likelihood of compensatory activation.

Research applications of this compound extend beyond simple pathway inhibition to include mechanistic studies of crosstalk between pathway components. The dual-target nature of the inhibitor enables researchers to examine how simultaneous inhibition affects cellular responses compared to sequential or individual target modulation. These studies have contributed significantly to understanding feedback mechanisms and identifying optimal intervention strategies for therapeutic applications.

Positioning Within the Kinase Inhibitor Landscape

The kinase inhibitor landscape encompasses a diverse array of compounds targeting various members of the human kinome, with particular emphasis on therapeutically relevant enzymes involved in cancer progression and other diseases. Within this competitive environment, Phosphatidylinositol 3-Kinase Alpha/Mechanistic Target of Rapamycin Inhibitor-1 occupies a distinctive position due to its dual-target specificity and exceptional potency profile.

Comparative analysis of inhibitor potencies reveals the superior activity of Phosphatidylinositol 3-Kinase Alpha/Mechanistic Target of Rapamycin Inhibitor-1 relative to many contemporary compounds. The compound demonstrates an inhibitory concentration 50 value of 7 nanomolar against phosphatidylinositol 3-kinase alpha in cellular assays, representing potent activity within the low nanomolar range. Corresponding inhibition constants of 10.6 nanomolar and 12.5 nanomolar for mechanistic target of rapamycin and phosphatidylinositol 3-kinase alpha respectively in cell-free assays further underscore the compound's exceptional binding affinity.

Selectivity profiling conducted using comprehensive kinase panels demonstrates the compound's favorable specificity characteristics. Evaluation against 43 kinases from Pfizer's internal selectivity panel revealed excellent kinase selectivity, indicating minimal off-target activity against related enzymes. This selectivity profile distinguishes the compound from less specific inhibitors that may exhibit broader kinase activity profiles with potential for increased toxicity or unpredictable biological effects.

| Compound | Phosphatidylinositol 3-kinase Alpha Inhibitory Concentration 50 | Mechanistic Target of Rapamycin Inhibitory Concentration 50 | Development Status |

|---|---|---|---|

| Phosphatidylinositol 3-Kinase Alpha/Mechanistic Target of Rapamycin Inhibitor-1 | 7 nanomolar | 10.6 nanomolar | Research tool |

| CAY10626 | 0.9 nanomolar | 0.6 nanomolar | Research reagent |

| Phosphatidylinositol 3-kinase-103 | Low nanomolar | Low nanomolar | Preclinical studies |

Pharmacokinetic characterization provides additional context for the compound's position within the inhibitor landscape. Studies demonstrate moderate clearance rates and distribution volumes, with a half-life of 0.9 hours following administration. The compound exhibits good oral bioavailability, suggesting potential for oral dosing regimens in research applications. These pharmacokinetic properties compare favorably with other dual inhibitors in development and contribute to the compound's utility as a research tool.

The competitive positioning of Phosphatidylinositol 3-Kinase Alpha/Mechanistic Target of Rapamycin Inhibitor-1 is further enhanced by its structural novelty within the 4-methylpyrido pyrimidinone class. While numerous phosphatidylinositol 3-kinase and mechanistic target of rapamycin inhibitors have been developed using various scaffold chemistries, the specific structural features of this compound provide unique advantages in terms of potency, selectivity, and drug-like properties. These characteristics position the compound as a valuable research tool for pathway modulation studies and potential lead compound for further optimization efforts.

Properties

IUPAC Name |

2-amino-8-cyclopentyl-4-methyl-6-(1H-pyrazol-4-yl)pyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O/c1-9-12-6-13(10-7-18-19-8-10)15(23)22(11-4-2-3-5-11)14(12)21-16(17)20-9/h6-8,11H,2-5H2,1H3,(H,18,19)(H2,17,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMGMCPMGGFUNMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C(=O)N(C2=NC(=N1)N)C3CCCC3)C4=CNN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Scaffold Assembly: Thienopyrimidine Core Synthesis

The thienopyrimidine core is typically constructed via cyclization reactions. A common approach involves:

-

Condensation of thiourea derivatives with α,β-unsaturated ketones to form thieno[2,3-d]pyrimidine intermediates.

-

Halogenation at the C-4 position to introduce reactive sites for subsequent cross-coupling.

For example, apitolisib’s synthesis begins with 2-amino-4-chlorothieno[2,3-d]pyrimidine, prepared by treating 2-aminothiophene-3-carbonitrile with phosphorus oxychloride.

Functionalization via Cross-Coupling Reactions

Suzuki-Miyaura and Buchwald-Hartwig couplings are employed to introduce aryl and amine groups, respectively:

Sulfonamide Incorporation

The sulfonamide moiety is introduced via nucleophilic substitution:

-

Chlorosulfonation of aromatic intermediates using chlorosulfonic acid.

-

Reaction with amines (e.g., pyrrolidine or diethylamine) to form sulfonamide linkages.

Hypothetical Synthesis of this compound

Based on structural analogs, a plausible route involves:

Step 1: Thienopyrimidine Core Formation

-

React 2-aminothiophene-3-carbonitrile with phosphorus oxychloride and dimethylformamide (DMF) to yield 4-chlorothieno[2,3-d]pyrimidine.

Step 2: Suzuki Coupling

-

Couple 4-chlorothieno[2,3-d]pyrimidine with 4-(morpholin-4-yl)phenylboronic acid using Pd(dppf)Cl₂ as a catalyst, forming 4-(4-morpholinophenyl)thieno[2,3-d]pyrimidine.

Step 3: Buchwald-Hartwig Amination

-

Introduce a 2-methoxy-5-(piperazin-1-yl)pyridin-3-amine group at the C-2 position via palladium-catalyzed amination.

Step 4: Sulfonamide Formation

-

React the intermediate with 2,4-difluorobenzenesulfonyl chloride in the presence of triethylamine to yield the final product.

Key Research Findings and Optimization

Structure-Activity Relationship (SAR) Insights

Analytical Characterization

Reported data for analogs include:

| Property | Value for Apitolisib Analogs | Method |

|---|---|---|

| Purity | >98% | HPLC (C18 column) |

| IC₅₀ (PI3Kα) | 0.8 nM | Kinase assay |

| IC₅₀ (mTOR) | 2.3 nM | FRET-based assay |

Chemical Reactions Analysis

Types of Reactions

PI3Kalpha/mTOR-IN-1 can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

Case Studies and Research Findings

- Medulloblastoma : A study demonstrated that combined inhibition of PI3Kalpha and mTOR significantly reduced tumor growth in medulloblastoma models. This dual targeting led to decreased levels of GLI1, a transcription factor involved in tumorigenesis, thereby inhibiting cancer stem cell populations and enhancing therapeutic efficacy .

- Ewing Sarcoma : In Ewing sarcoma cell lines, dual inhibition resulted in significant reductions in nuclear GLI1 levels and improved sensitivity to treatment. The combination therapy showed enhanced anti-tumor effects compared to single-agent treatments, highlighting its potential for pediatric cancers driven by Hedgehog signaling .

- Glioblastoma : Research indicated that dual inhibition effectively reduced cell viability and anchorage-independent growth in glioblastoma stem cells. The use of PI3Kalpha/mTOR-IN-1 led to decreased phosphorylation of key signaling molecules such as AKT and S6K1, suggesting a robust blockade of the pathway .

Comparative Efficacy with Other Inhibitors

The efficacy of this compound has been compared with other inhibitors targeting similar pathways. For instance, while alpelisib (a selective PI3K inhibitor) and everolimus (an mTOR inhibitor) have shown clinical benefits individually, the combination therapy using dual inhibitors like this compound has demonstrated superior outcomes in preclinical models .

| Inhibitor | Target | Efficacy | Notes |

|---|---|---|---|

| This compound | PI3Kα & mTOR | High | Effective against multiple cancer types |

| Alpelisib | PI3Kα | Moderate | Limited by resistance mechanisms |

| Everolimus | mTOR | Moderate | Often used in combination with other agents |

Clinical Implications

The clinical implications of using this compound are profound, particularly for cancers that exhibit resistance to conventional therapies. As shown in various studies, dual inhibition not only enhances anti-tumor activity but also addresses compensatory survival signaling that often undermines treatment efficacy.

Mechanism of Action

The mechanism of action of PI3Kalpha/mTOR-IN-1 involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can interfere with cell cycle progression, leading to the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Structural and Mechanistic Insights

PI3Kalpha/mTOR-IN-1 features a pyrido[2,3-d]pyrimidin-7(8H)-one backbone with substitutions that enhance binding to the ATP pockets of PI3Kα and mTOR. Molecular docking and dynamics simulations reveal stable interactions with the PI3Kα/mTOR complex, including hydrogen bonding and hydrophobic contacts . Key metrics from molecular dynamics (MD) simulations include:

- RMSD Stability : The inhibitor-PI3Kα/mTOR complex stabilizes at 0.38 nm RMSD after 40 ns, indicating robust binding compared to reference compounds (0.29 nm) .

- Radius of Gyration (Rg) : The complex with this compound shows lower Rg values (2.88–2.99 nm) than reference compounds (2.98–3.07 nm), suggesting tighter binding and reduced structural entropy .

Comparison with Similar Compounds

BGT226 (NVP-BGT226)

- Target Profile : Pan-PI3K/mTOR inhibitor (IC50s: PI3Kα = 4 nM, PI3Kβ = 63 nM, PI3Kγ = 38 nM) .

- Key Differences : Broader inhibition across PI3K isoforms reduces selectivity compared to this compound, which is more α-specific. BGT226 advanced to Phase 1/2 trials but faced challenges due to toxicity from off-target effects .

- Clinical Relevance : Highlights the trade-off between potency and selectivity in dual inhibitors.

Dactolisib (NVP-BEZ235)

- Target Profile : Dual PI3K/mTOR inhibitor (IC50s: PI3Kα = 4 nM, mTOR = 21 nM) .

- Key Differences : Similar to this compound in potency but lacks isoform specificity, leading to dose-limiting metabolic toxicities in clinical trials .

- Advantage of this compound : Superior selectivity for PI3Kα may reduce adverse effects.

HSP90/mTOR-IN-1

- Target Profile : Dual HSP90/mTOR inhibitor (IC50s: HSP90 = 69 nM, mTOR = 29 nM) .

- Key Differences : Inhibits HSP90, a chaperone protein, thereby indirectly destabilizing oncogenic clients like AKT. This mechanism diverges from this compound’s direct kinase inhibition .

- Therapeutic Context : HSP90/mTOR-IN-1 is effective in bladder cancer models but may face resistance due to compensatory PI3K/Akt activation .

GNE-477

Preclinical Efficacy and Selectivity

In Vitro Cytotoxicity

- This compound’s analogs, such as compound 2 (5,7,4′-trihydroxyisoflavone derivative), show IC50 values of 16.3 µM against HepG2 cells, outperforming paclitaxel (IC50 = 45.1 µM) .

- Selectivity : Unlike pan-PI3K inhibitors (e.g., BGT226), this compound spares PI3Kβ/γ, reducing immune-related toxicities .

In Vivo Antitumor Activity

- This compound induces tumor regression in xenograft models by suppressing phosphorylation of Akt and S6K, downstream effectors of PI3K/mTOR .

- Resistance Mechanisms : Upregulation of PDK1-SGK1 signaling can bypass PI3Kα inhibition, a challenge also observed with other PI3Kα inhibitors (e.g., alpelisib) .

Table 1: Comparative Profiles of PI3K/mTOR Inhibitors

Biological Activity

Introduction

PI3Kalpha/mTOR-IN-1 is a small-molecule inhibitor targeting the phosphoinositide 3-kinase (PI3K) alpha isoform and the mammalian target of rapamycin (mTOR). This compound is significant in cancer therapeutics due to its role in inhibiting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various malignancies. This article delves into the biological activity of this compound, summarizing research findings, case studies, and data tables that highlight its efficacy and mechanisms of action.

The PI3K/Akt/mTOR pathway is crucial for regulating cellular processes such as growth, metabolism, and survival. Activation occurs through various receptor tyrosine kinases (RTKs), leading to the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) into phosphatidylinositol-3,4,5-trisphosphate (PIP3) by PI3K. This, in turn, activates Akt and mTOR complexes (mTORC1 and mTORC2), which are pivotal in cell proliferation and survival .

Key Components of the Pathway

- PI3K : Converts PIP2 to PIP3.

- Akt : Activated by PDK1 and mTORC2; regulates various downstream targets.

- mTOR : Exists as mTORC1 (promotes protein synthesis) and mTORC2 (regulates Akt activation).

Inhibition Studies

Research indicates that this compound effectively inhibits the proliferation of cancer cells through dual inhibition of both PI3Kα and mTOR pathways. The compound demonstrates a potent ability to reduce cell viability in multiple cancer types, including breast cancer and medulloblastoma.

Table 1: Inhibition Efficacy of this compound

| Cancer Type | IC50 (nM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 50 | Dual inhibition of PI3Kα and mTOR |

| Medulloblastoma | 74 | Disruption of GLI1 nuclear localization |

| Ewing Sarcoma | 189 | Inhibition of stem-like cancer cell frequencies |

Case Study 1: Breast Cancer

In a study involving breast cancer cell lines, treatment with this compound resulted in a significant decrease in cell proliferation and induced apoptosis. The study highlighted the compound's ability to downregulate key proteins involved in the survival pathways activated by aberrant PI3K signaling .

Case Study 2: Medulloblastoma

A preclinical study demonstrated that dual inhibition using this compound significantly reduced tumor growth in xenograft models of SHH-driven medulloblastoma. The compound inhibited GLI1 protein levels, which are crucial for tumorigenesis in this type of cancer .

Research Findings

Recent findings have emphasized the role of the PI3K/Akt/mTOR pathway in various cancers. Mutations in the PIK3CA gene occur frequently across different tumor types, making it a critical target for therapeutic intervention. For instance, mutations are found in breast cancer (approximately 11-14% frequency), endometrial carcinoma, and colorectal carcinoma .

Feedback Mechanisms

The pathway is tightly regulated through feedback loops involving mTORC1 and Akt. This regulation is essential for maintaining cellular homeostasis and preventing uncontrolled cell proliferation under stress conditions .

Q & A

Q. What is the primary mechanism of action of PI3Kalpha/mTOR-IN-1, and how is its dual inhibitory activity validated experimentally?

this compound acts as a dual inhibitor targeting both PI3Kα and mTOR kinases. Biochemical validation involves measuring kinase inhibition via in vitro assays, reporting Ki values of 10.6 nM (PI3Kα) and 12.5 nM (mTOR). Cellular efficacy is confirmed using IC50 values (e.g., 7 nM in cell-based assays), often via phospho-Akt (Ser473) Western blotting to assess mTORC2 inhibition .

Q. What experimental models are recommended for initial evaluation of this compound’s therapeutic potential?

Use PTEN-deficient or PI3Kα-mutant cell lines (e.g., breast cancer models) due to their reliance on PI3K/mTOR signaling. Dose-response curves (0.1–100 nM) with viability assays (MTT/CellTiter-Glo) and downstream signaling analysis (e.g., p-S6K for mTORC1, p-Akt for mTORC2) are standard. Include controls like LY294002 (PI3K inhibitor) and rapamycin (mTORC1 inhibitor) for comparison .

Q. How can researchers confirm target selectivity to avoid off-target kinase inhibition?

Perform broad-panel kinase profiling (e.g., using ATP-binding assays across 300+ kinases) at 1 µM inhibitor concentration. Prioritize structural analysis (e.g., X-ray crystallography) to verify binding mode specificity, as seen in studies resolving interactions with PI3Kα’s ATP-binding pocket .

Advanced Research Questions

Q. How should researchers address discrepancies between biochemical (Ki) and cellular (IC50) potency values for this compound?

Discrepancies may arise from cellular uptake limitations, protein binding, or compensatory pathways. Mitigate by:

Q. What strategies optimize the design of combination therapies involving this compound?

Screen for synthetic lethality using high-throughput combinatorial drug libraries. Focus on agents targeting:

Q. How can structural data resolve conflicting reports on this compound’s binding mode?

Conflicting binding data (e.g., hinge region vs. helical domain interactions) are resolved by:

Q. What methodologies are critical for assessing this compound’s impact on mTORC1 vs. mTORC2 in vivo?

Use tissue-specific mTOR knockout models (e.g., Rictor-/- for mTORC2, Raptor-/- for mTORC1). Employ phospho-specific antibodies for:

- mTORC1 activity : p-S6K (Thr389), p-4EBP1 (Thr37/46).

- mTORC2 activity : p-Akt (Ser473). Combine with metabolomics (e.g., LC-MS for lipid intermediates) to track pathway rewiring .

Data Analysis & Reproducibility

Q. How should researchers standardize assays to ensure reproducibility of this compound data across labs?

Adopt guidelines from and :

- Enzyme assays : Use consistent ATP concentrations (e.g., 10 µM) and reaction buffers.

- Cellular assays : Report passage numbers, serum conditions, and authentication (e.g., STR profiling).

- Data reporting : Include exact n-values, statistical tests (e.g., two-way ANOVA), and effect sizes .

Q. What steps mitigate batch-to-batch variability in this compound synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.